molecular formula C7H3Cl2FO B6322988 2,5-Dichloro-4-fluorobenzaldehyde CAS No. 230642-93-0

2,5-Dichloro-4-fluorobenzaldehyde

Cat. No.: B6322988
CAS No.: 230642-93-0
M. Wt: 193.00 g/mol
InChI Key: RDIABKAXUPDVLF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dichloro-4-fluorobenzaldehyde involves the halogen exchange reaction. This process starts with 2,5-dichlorobenzaldehyde, which undergoes a halogen exchange reaction with a fluorinating agent such as potassium fluoride in the presence of a catalyst . The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Grignard reagents. For example, 2,5-dichloro-4-fluoroiodobenzene can be reacted with phenylmagnesium chloride to form the corresponding Grignard reagent. This intermediate is then subjected to formylation using N,N-dimethylformamide, followed by hydrolysis to yield the final product . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-fluorobenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and labeling agents.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzaldehyde
  • 2,6-Dichloro-4-fluorobenzaldehyde
  • 3,5-Dichloro-4-fluorobenzaldehyde
  • 2,5-Dichloro-3-fluorobenzaldehyde

Uniqueness

2,5-Dichloro-4-fluorobenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement can lead to different reactivity and selectivity in chemical reactions compared to other isomers. For example, the electronic effects of the substituents can influence the rate and outcome of nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

2,5-dichloro-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIABKAXUPDVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291763
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230642-93-0
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (1.72 mL, 19.74 mmol) in 20 mL methylene chloride at -78° C. was added a solution DMSO (2.8 mL, 39.5 mL) in 3 mL methylene chloride. The mixture was stirred for 5 minutes at -78° C. followed by the addition of a solution of Part A 2,5-dichloro-4-fluorobenzyl alcohol (3.5 g, 17.95 mmol) from above in 15 mL methylene chloride. The mixture was stirred at -40° C. for 15 min., cooled to -78° C. followed by the addition of triethylamine (8.26 mL, 59.2 mmol). The mixture was allowed to come to RT, washed sequentially with 10% HCl, saturated sodium bicarbonate solution and water. The organic layer was dried over magnesium sulfate and concentrated to afford the title compound 3.39 g as a white solid. ##STR266##
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1.72 mL
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2.8 mL
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20 mL
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3 mL
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3.5 g
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15 mL
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8.26 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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